9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride
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Overview
Description
(1R,5R)-9-Azabicyclo[331]nona-2,6-diene hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. Another approach involves the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by the presence of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted derivatives with various functional groups.
Scientific Research Applications
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic nitrogen-containing structures such as tropane alkaloids and azetidines . These compounds share structural similarities but differ in their specific chemical properties and biological activities.
Uniqueness
What sets (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride apart is its unique stereochemistry and the presence of the triazole ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple research fields highlight its versatility and importance.
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nona-2,6-diene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1-3,6-9H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMUZUGVHYEVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC=CC1N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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